1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Description
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is a bicyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at position 3 and a pyrrolidinol moiety (3-pyrrolidinol) at position 1. The dihydrochloride salt enhances its stability and solubility in aqueous environments.
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-6-8-2-1-4-12-10(8)13-5-3-9(14)7-13;;/h1-2,4,9,14H,3,5-7,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOSCSSGPBXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally starts from 3-(aminomethyl)pyridine or related pyridine derivatives, which are then reacted with pyrrolidine or pyrrolidinol derivatives to form the target compound. The process often involves protection and deprotection steps, nucleophilic substitution, reduction, and cyclization reactions under controlled conditions to achieve the desired product with high purity and yield.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 3-(Aminomethyl)pyridine : This intermediate is typically prepared or procured as the foundation for further functionalization.
- Pyrrolidine derivatives : Including (S)-3-aminopyrrolidine dihydrochloride, often synthesized from trans-4-hydroxy-L-proline through a sequence of decarboxylation, protection, sulfonylation, nucleophilic substitution, and reduction steps.
Stepwise Synthetic Process
Catalytic Hydrogenation and Cyclization
An alternative approach involves catalytic hydrogenation of hydroxybutyronitrile derivatives in acidic aqueous media using Raney nickel or palladium on carbon catalysts under hydrogen pressure to achieve reductive cyclization to pyrrolidinol compounds. This method can be adapted to prepare the pyrrolidinol moiety of the target compound, followed by functional group modifications to install the aminomethyl-pyridinyl substituent.
Optically Active Derivatives Synthesis
Optical purity is critical for biological activity. Methods employing chiral starting materials such as trans-4-hydroxy-L-proline allow for stereoselective synthesis of (S)-3-aminopyrrolidine intermediates, which can then be coupled with aminomethylpyridine derivatives to yield optically active 1-[3-(aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride.
Reaction Conditions and Parameters
| Reaction Stage | Solvent | Catalyst | Temperature | Pressure | Notes |
|---|---|---|---|---|---|
| Decarboxylation | Various organic solvents | Catalyst (unspecified) | Ambient to moderate heat | Atmospheric | Efficient conversion of trans-4-hydroxy-L-proline |
| Protection (N-Boc) | Organic solvents (e.g., dichloromethane) | Base (e.g., triethylamine) | 0-25°C | Atmospheric | Protects amino group for selective reactions |
| SN2 Azide substitution | Polar aprotic solvents | Azide reagent | Room temperature | Atmospheric | Inverts stereochemistry |
| Reduction (Azide to amine) | Triphenylphosphine in solvent | - | Room temperature | Atmospheric | Converts azide to amino group |
| Coupling reaction | Ethanol, methanol | Palladium on carbon | 20-60°C | Atmospheric | Forms pyrrolidinol-pyridinyl linkage |
| Hydrogenation/cyclization | Water/acidic medium | Raney nickel, Pd/C | 20-50°C | 25-75 psi H2 | Reductive cyclization to pyrrolidinol |
Research Findings and Optimization
- Yield and Purity : The four-step synthesis from trans-4-hydroxy-L-proline yields high optical purity (S)-3-aminopyrrolidine dihydrochloride with good overall yield, facilitating downstream coupling reactions.
- Catalyst Efficiency : Use of Raney nickel combined with palladium on carbon enhances reductive cyclization efficiency, minimizing side reactions.
- Reaction Control : Maintaining reaction pH between 5-7 during hydrogenation improves selectivity for pyrrolidinol formation.
- Salt Formation : Conversion to dihydrochloride salt improves compound stability and solubility, important for pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
AMPPD has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Some notable applications include:
- Antidepressant Activity : Research indicates that AMPPD may exhibit serotonin reuptake inhibition properties, suggesting its potential use in treating depression .
- Neuroprotective Effects : Studies have shown that AMPPD can protect neuronal cells from apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biochemical Research
In biochemical assays, AMPPD serves as a useful tool for studying enzyme interactions and cellular signaling pathways:
- Enzyme Inhibition Studies : AMPPD has been used to evaluate its effects on various enzymes, particularly those involved in neurotransmitter metabolism .
- Cell Signaling Pathways : Its role in modulating specific pathways has been explored, contributing to the understanding of cellular responses under stress conditions .
- Case Study on Antidepressant Activity :
- Neuroprotection Research :
- Enzyme Interaction Analysis :
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride with structurally or functionally related compounds, emphasizing molecular properties, pharmacological relevance, and industrial applications.
Key Structural and Functional Differences
Core Skeleton: The target compound combines pyridine and pyrrolidinol rings, whereas 3-(Aminomethyl)pyridine (C₆H₈N₂) lacks the bicyclic structure, limiting its pharmacological complexity . Berotralstat dihydrochloride (C₃₀H₂₆F₄N₆O·2HCl) incorporates additional functional groups (e.g., trifluoromethyl, cyano), enabling high target specificity as a kallikrein inhibitor .
Salt Forms :
- Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) improve solubility in polar solvents compared to free bases, a critical factor for bioavailability .
Applications: Simple analogs like 3-(Aminomethyl)pyridine serve as building blocks, while the target compound and Berotralstat are tailored for advanced therapeutic roles .
Research Findings and Industrial Relevance
- Synthetic Utility : Derivatives of pyridine-pyrrolidine hybrids are widely used in synthesizing kinase inhibitors, as seen in Berotralstat ’s development for hereditary angioedema .
- Safety Profiles : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride require stringent handling due to unclassified hazards, emphasizing the need for protective equipment during synthesis .
- Market Availability: Industrial-grade analogs (e.g., 1-(3-Pyrrolidinyl)-3-pyrrolidinol dihydrochloride) are marketed with >99% purity, highlighting their demand in large-scale pharmaceutical production .
Biological Activity
1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride, with the molecular formula C10H15N3O·2HCl, is a compound that has garnered attention in various fields of scientific research, especially in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridine ring and a pyrrolidine ring. This structural configuration is significant for its biological activity, particularly its interaction with specific enzymes.
Target Enzyme : The primary biological target of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride is inducible nitric oxide synthase (iNOS).
Mode of Action : This compound acts as a potent and selective inhibitor of iNOS. By inhibiting this enzyme, it effectively reduces the synthesis of nitric oxide (NO), which plays a crucial role in various physiological processes including vasodilation and immune response.
Biochemical Pathways : The inhibition of iNOS alters the nitric oxide synthesis pathway, leading to potential therapeutic effects in conditions where excessive NO production is detrimental.
Pharmacokinetics
The pharmacokinetic profile of 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride includes:
- Absorption : The compound's bioavailability can be influenced by its solubility and the presence of other substances in the environment.
- Distribution : It is distributed throughout the body tissues where it can exert its effects.
- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy.
- Excretion : The elimination pathways are crucial for determining the duration of action and potential accumulation in the body.
Biological Activity
Research indicates that 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride exhibits various biological activities:
- Anti-inflammatory Effects : By inhibiting iNOS, it may reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest potential applications in neurological disorders due to its ability to modulate nitric oxide levels.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection Research : Another study indicated that this compound could protect neuronal cells from oxidative stress-induced damage, implicating its role in neurodegenerative disease therapies.
Data Tables
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C10H15N3O·2HCl |
| Target Enzyme | Inducible Nitric Oxide Synthase (iNOS) |
| Primary Activity | iNOS Inhibition |
| Potential Applications | Anti-inflammatory, Neuroprotective |
Q & A
Q. What are the optimal synthetic pathways and critical parameters for producing 1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride with high purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including amination, cyclization, and salt formation. Key parameters include:
- Reagent Ratios : Stoichiometric control of aminomethylation agents to avoid byproducts.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Use of recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) to isolate the dihydrochloride salt .
- Yield Optimization : Monitoring reaction temperature (e.g., 60–80°C) and pH during salt formation .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify pyridinyl and pyrrolidinol moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., C₉H₂₀Cl₂N₂, MW 235.2) .
- Melting Point Analysis : Compare observed mp (e.g., ~227°C) to literature values for consistency .
- Elemental Analysis : Validate chloride content (~30.1% for dihydrochloride) .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact; work in fume hoods .
- Stability Tests : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to assess decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
Methodological Answer:
- Assay Validation : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 6.5 ammonium acetate) to minimize variability .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values.
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
Q. What computational strategies predict interactions between this compound and neurological targets?
Methodological Answer:
Q. Which in vitro models are suitable for evaluating pharmacokinetic properties?
Methodological Answer:
- Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu >5% suggests favorable distribution) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
